4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one 4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20381193
InChI: InChI=1S/C11H14N2O2/c1-15-6-5-13-7-9-8(11(13)14)3-2-4-10(9)12/h2-4H,5-7,12H2,1H3
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one

CAS No.:

Cat. No.: VC20381193

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 4-amino-2-(2-methoxyethyl)-3H-isoindol-1-one
Standard InChI InChI=1S/C11H14N2O2/c1-15-6-5-13-7-9-8(11(13)14)3-2-4-10(9)12/h2-4H,5-7,12H2,1H3
Standard InChI Key RSMNSIISTWEBEB-UHFFFAOYSA-N
Canonical SMILES COCCN1CC2=C(C1=O)C=CC=C2N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises a benzene ring fused to a five-membered lactam ring, forming the isoindol-1-one core. The 4-amino substituent introduces a primary amine, while the 2-methoxyethyl group adds an ether-linked alkyl chain. This combination creates a polar yet lipophilic profile, influencing its solubility and reactivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1284883-19-7
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight206.24 g/mol
IUPAC Name4-amino-2-(2-methoxyethyl)-3H-isoindol-1-one
Canonical SMILESCOCCN1CC2=C(C1=O)C=CC=C2N

Spectroscopic and Computational Data

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 4-amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one involves multi-step organic reactions, though detailed protocols are proprietary. Available data suggest a sequence starting with phthalic anhydride derivatives, followed by:

  • Ring Formation: Cyclization to construct the isoindol-1-one core.

  • Side-Chain Introduction: Alkylation or nucleophilic substitution to attach the methoxyethyl group.

  • Amination: Introduction of the 4-amino substituent via nitration-reduction or direct amination.

Table 2: Reaction Conditions for Analogous Compounds

ParameterValueRelevance to Target Compound
SolventAcetonitrile, THF, NMPPotential applicability
Cyclizing AgentCDIRequires testing
TemperatureRoom temp. to 150°CBroadly compatible
Reaction Time1–24 hoursEfficiency considerations

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound’s logP (calculated) is estimated at ~1.2, indicating moderate lipophilicity. The methoxyethyl chain enhances water solubility compared to unsubstituted isoindolones, though experimental solubility data in aqueous and organic solvents are lacking.

Stability Considerations

As a lactam, the compound is susceptible to hydrolytic ring-opening under strongly acidic or basic conditions. Storage recommendations advise protection from moisture and light, with stable performance at 2–8°C.

Structural Analogues and SAR Perspectives

Key Analogues

  • 2-(2,6-Dioxopiperidin-3-yl)isoindole-1,3-dione (Thalidomide): Shares the isoindole core but lacks the methoxyethyl group, demonstrating immunomodulatory effects .

  • 4-Nitroisoindol-1-one Derivatives: Highlight the impact of electron-withdrawing groups on reactivity.

Structure-Activity Relationship (SAR) Insights

  • Amino Group: Critical for hydrogen bonding with biological targets.

  • Methoxyethyl Chain: May enhance blood-brain barrier penetration or modulate solubility.

Future Research Directions

  • Synthetic Optimization: Develop scalable, high-yield routes using green chemistry principles.

  • Biological Screening: Evaluate anticancer, anti-inflammatory, and antimicrobial activity in vitro.

  • Computational Modeling: Predict target binding sites using molecular docking studies.

  • Formulation Studies: Assess stability in physiological matrices and compatibility with drug delivery systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator